Cas no 852367-07-8 (N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide)

N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a specialized organic compound featuring a unique indole-oxoacetamide scaffold. Its structural design combines a cyclohexyl-ethylamine moiety with an indole-based carbonyl group, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The compound exhibits potential utility in the development of biologically active molecules due to its ability to interact with various enzymatic targets. Its well-defined molecular architecture allows for precise modifications, enabling applications in medicinal chemistry and drug discovery. The stability and reactivity of this compound make it suitable for further derivatization, supporting its use in exploratory research and fine chemical synthesis.
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide structure
852367-07-8 structure
Product name:N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
CAS No:852367-07-8
MF:C18H22N2O2
MW:298.379484653473
CID:5798673

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
    • 1H-Indole-3-acetamide, N-cyclohexyl-N-ethyl-α-oxo-
    • Inchi: 1S/C18H22N2O2/c1-2-20(13-8-4-3-5-9-13)18(22)17(21)15-12-19-16-11-7-6-10-14(15)16/h6-7,10-13,19H,2-5,8-9H2,1H3
    • InChI Key: ZKYXCLYMDVVNAD-UHFFFAOYSA-N
    • SMILES: C(N(C1CCCCC1)CC)(=O)C(C1C2=C(NC=1)C=CC=C2)=O

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 482.5±37.0 °C(Predicted)
  • pka: 14.74±0.30(Predicted)

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0011-2μmol
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0011-30mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0675-0011-25mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0675-0011-5mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0675-0011-100mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0675-0011-2mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0675-0011-10mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0675-0011-15mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0675-0011-20mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0675-0011-75mg
N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
852367-07-8 90%+
75mg
$208.0 2023-05-17

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Related Literature

Additional information on N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

N-Cyclohexyl-N-Ethyl-2-(1H-Indol-3-Yl)-2-Oxoacetamide: A Comprehensive Overview

N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide, also known by its CAS Registry Number 852367-07-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely studied for their potential applications in drug development and chemical synthesis. The structure of this compound is characterized by a central acetamide group substituted with an indole moiety at the 3-position and a cyclohexyl and ethyl group attached to the nitrogen atom. These structural features contribute to its unique chemical properties and biological activity.

The indole ring system, a key component of this compound, is a heterocyclic aromatic structure that is commonly found in various natural products and bioactive molecules. The presence of the indole group in N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide suggests potential interactions with biological targets, such as receptors or enzymes, which could be exploited for therapeutic purposes. Recent studies have highlighted the importance of indole-containing compounds in modulating cellular signaling pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases.

The synthesis of N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide involves a multi-step process that typically begins with the preparation of the indole derivative. This is followed by acylation to introduce the acetamide group and subsequent alkylation to attach the cyclohexyl and ethyl substituents. The optimization of these steps is crucial for achieving high yields and ensuring the purity of the final product. Researchers have explored various synthetic strategies, including microwave-assisted synthesis and catalytic methods, to enhance the efficiency of this process.

In terms of biological activity, N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide has shown promising results in preclinical studies. For instance, it has demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. Additionally, this compound has exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Recent research has also explored its ability to modulate neurotransmitter systems, making it a candidate for treating neurological disorders.

The pharmacokinetic profile of N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide is another area of active investigation. Studies have shown that this compound exhibits moderate bioavailability following oral administration, with favorable absorption and distribution characteristics. However, further research is needed to optimize its pharmacokinetic properties for therapeutic applications.

From an environmental perspective, the ecological impact of N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide has been assessed through various toxicity tests. These studies indicate that the compound has low acute toxicity to aquatic organisms under standard test conditions. Nonetheless, long-term ecological effects remain to be evaluated to ensure its safe use in industrial and medical applications.

In conclusion, N-Cyclohexyl-N-Ethyl-2-(1H-indol-3-Yl)-2-Oxoacetamide (CAS No: 852367-07-8) represents a valuable compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with its promising biological activity, positions it as a potential candidate for drug development. Continued research into its synthesis, pharmacokinetics, and biological effects will undoubtedly shed further light on its therapeutic potential and practical applications.

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